(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the third position of the triazole ring and an acetic acid moiety attached to the first nitrogen atom
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
The nitro group of similar compounds has been reported to mediate hydrogen bonding and metallic interaction with the amide group of certain targets .
Biochemical Pathways
Nitrogen-oxygen heterocyclic systems, which this compound is a part of, are known to be involved in the synthesis of energetic materials .
Pharmacokinetics
The compound’s thermal stability and optimal oxygen balance suggest potential stability and reactivity characteristics .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. For instance, solvent-crystal interface interactions can determine the primary morphology of the growing crystals of similar compounds . Additionally, soil contamination resulting from incomplete detonations of similar compounds has the potential to contaminate groundwater and affect human exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with acetic anhydride or acetic acid under specific conditions. One common method includes the use of dibromisocyanuric acid as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs . The use of advanced techniques such as flow chemistry allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro to nitroso or azo derivatives.
Reduction: Nitro to amino derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
(3-nitro-1H-1,2,4-triazol-5-yl)acetic acid: Similar structure but with the nitro group at the fifth position.
(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a nitro group.
(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazan: Contains an azoxyfurazan moiety in addition to the triazole ring.
Uniqueness
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific combination of a nitro group and an acetic acid moiety attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high thermal stability, optimal oxygen balance, and ability to undergo diverse chemical reactions set it apart from other similar compounds .
Properties
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-7-2-5-4(6-7)8(11)12/h2H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSKDYVVRMEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361330 | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116419-36-4 | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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